1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone
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Overview
Description
1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide.
Nitration of the Phenyl Ring: The nitration of the phenyl ring is typically achieved using nitric acid and sulfuric acid.
Formation of the Ethanone Moiety: The ethanone moiety can be introduced through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes, leading to anticancer effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Comparison with Similar Compounds
1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethanone can be compared with other indazole derivatives, such as:
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory activity.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine: A novel inhibitor of cyclooxygenase-2 (COX-2) with potential anti-inflammatory effects.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12(24)22-20(13-3-6-15(7-4-13)23(25)26)18-9-5-14-11-16(27-2)8-10-17(14)19(18)21-22/h3-4,6-8,10-11,18,20H,5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHGKZVJRYDEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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